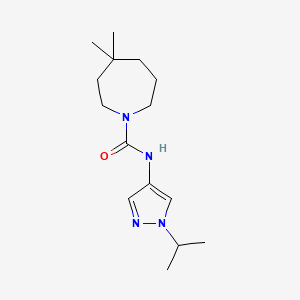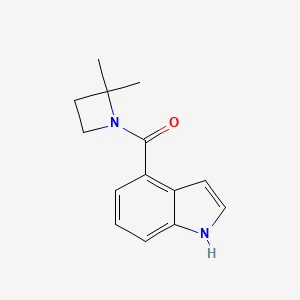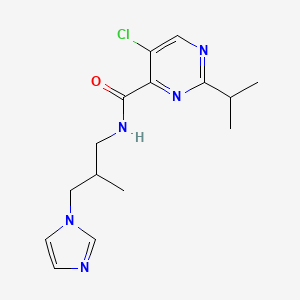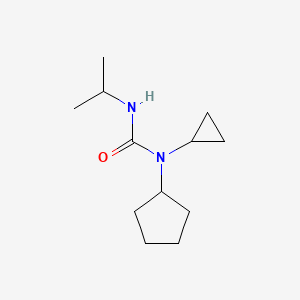
4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA is a small molecule with a unique structure that makes it a promising candidate for drug development.
作用機序
The mechanism of action of 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide is not fully understood. However, studies have shown that 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide can inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis, which is the programmed cell death of cancer cells. 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential in treating neurological disorders.
Biochemical and Physiological Effects:
4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide can inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in cell growth and proliferation. 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide has also been shown to modulate the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. Additionally, 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide has been shown to have anti-inflammatory properties, which may contribute to its potential in treating inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide in lab experiments is its unique structure, which makes it a promising candidate for drug development. 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide has also been shown to have a low toxicity profile, which is an important consideration in drug development. However, one of the limitations of using 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide. One area of research is the development of 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential of 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide and its potential in treating neurological disorders.
合成法
The synthesis of 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide involves a multi-step process that begins with the reaction of 4,4-dimethyl-1-pentene with hydrazine to form 4,4-dimethyl-1-pentylhydrazine. The resulting compound is then reacted with 1-bromo-2-propanol to form 4,4-dimethyl-N-(1-hydroxypropan-2-yl)pentylhydrazine. The final step involves the reaction of 4,4-dimethyl-N-(1-hydroxypropan-2-yl)pentylhydrazine with 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid to form 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide.
科学的研究の応用
4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research for 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide is its anti-cancer properties. Studies have shown that 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-12(2)19-11-13(10-16-19)17-14(20)18-8-5-6-15(3,4)7-9-18/h10-12H,5-9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNLAGNBFRTGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)NC(=O)N2CCCC(CC2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7585323.png)
![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)
![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-[[1-(2-fluorophenyl)cyclopropyl]methyl]urea](/img/structure/B7585355.png)
![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)

![2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)

![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)

![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)

